(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
CAS No.:
Cat. No.: VC13573521
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12N2 |
---|---|
Molecular Weight | 112.17 g/mol |
IUPAC Name | (1R,4R)-2,5-diazabicyclo[2.2.2]octane |
Standard InChI | InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1 |
Standard InChI Key | DJWDAKFSDBOQJK-PHDIDXHHSA-N |
Isomeric SMILES | C1C[C@@H]2CN[C@H]1CN2 |
SMILES | C1CC2CNC1CN2 |
Canonical SMILES | C1CC2CNC1CN2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(1R,4R)-2,5-Diazabicyclo[2.2.2]octane (CAS: 1240782-81-3) has the molecular formula C₁₁H₂₀N₂O₂ and a molar mass of 212.29 g/mol . The bicyclic scaffold imposes significant conformational rigidity, with the two nitrogen atoms positioned in a proximal arrangement that enhances its nucleophilic and basic character. The (1R,4R) stereochemistry is critical for its enantioselective interactions, as demonstrated by X-ray crystallography studies .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molar Mass | 212.29 g/mol |
CAS Number | 1240782-81-3 |
Storage Conditions | Room Temperature |
Stereochemistry | (1R,4R) Configuration |
The tert-butyl ester derivative, tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, is a common synthetic intermediate. Its InChIKey (RBLOMFQUEUBEBG-RKDXNWHRSA-N
) and SMILES (CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2
) confirm the stereochemical arrangement .
Synthetic Methodologies
Parent Compound Synthesis
The parent structure, 2,5-diazabicyclo[2.2.2]octane (CAS: 658-24-2), is synthesized via a two-step reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine 128). Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under reflux conditions reduces the lactam groups to amines, followed by quenching with aqueous NaOH to yield the bicyclic amine .
Enantioselective Synthesis of (1R,4R)-Derivatives
Racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid (1) is resolved into enantiomers using chiral amines, forming diastereomeric salts. Decarboxylation of the resolved (–)-enantiomer produces (1R,4R)-2,5-diazabicyclo[2.2.2]octane with >99% enantiomeric excess . The tert-butyl ester derivative is subsequently prepared via Boc protection under standard conditions .
Key Reaction Conditions:
Structural and Crystallographic Analysis
X-Ray Diffraction Studies
The racemic and (–)-enantiomeric forms of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid crystallize in space groups P2₁/n and P2₁, respectively. The (1R,4R) configuration is confirmed by anomalous dispersion effects, with bond lengths and angles consistent with a strained bicyclic system .
Conformational Rigidity
The bicyclo[2.2.2]octane framework restricts rotational freedom, positioning the nitrogen lone pairs for optimal participation in hydrogen bonding and Lewis acid-base interactions. This rigidity is exploited in catalysis, where the (1R,4R)-configured derivative stabilizes transition states through stereoelectronic effects .
Applications in Organic Synthesis
Asymmetric Catalysis
The (1R,4R)-derivative serves as a chiral scaffold in organocatalysis. Its high basicity (pKa ~10) facilitates deprotonation reactions, enabling enantioselective transformations such as:
-
Michael Additions: Catalyzing asymmetric C–C bond formation.
-
Cycloadditions: Promoting [4+2] Diels-Alder reactions with high stereocontrol.
-
Polymerizations: Acting as a chain-transfer agent in controlled radical polymerization.
Pharmaceutical Intermediates
The tert-butyl ester derivative is a key intermediate in synthesizing protease inhibitors and antiviral agents. For example, it is used in the production of Darunavir, an HIV-1 protease inhibitor, where the bicyclic amine enhances binding affinity to the enzyme active site .
Biological and Pharmacological Relevance
Enzyme Interactions
Fungal enzymes, such as those from Aspergillus species, cleave the 2,5-diazabicyclo[2.2.2]octane moiety to generate prenylated indole alkaloids with antitumor activity. The (1R,4R) configuration is critical for substrate recognition, as demonstrated by kinetic resolution studies .
Drug Delivery Systems
The bicyclic amine’s ability to form stable adducts with sulfonamides and carboxylic acids is leveraged in prodrug design. For instance, conjugates with anti-inflammatory agents show improved bioavailability and targeted release profiles .
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies predict that substituting the tert-butyl group with electron-withdrawing substituents (e.g., nitro or cyano) enhances catalytic activity in aza-Michael reactions .
Sustainable Synthesis
Recent efforts focus on replacing LAH with greener reductants (e.g., NaBH₄/CeCl₃) to improve the environmental footprint of the synthesis .
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